5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine

Phosphodiesterase inhibition CNS drug discovery Structure–activity relationship

Researchers synthesizing PDE4B-selective inhibitors for CNS disorders require a rigid, 6-amine handle to install carboxamide linkers precisely. This pyrazolo[3,2-b][1,3]oxazin-6-amine scaffold delivers a pre-formed, zero-rotatable-bond core. Key advantages: • Enables rapid SAR via (R)-enantiomer, eliminating chiral resolution (saves 2-3 weeks/cycle). • Parallel derivatization to amide, sulfonamide, urea fragments for diverse fragment libraries. • Supplied in 10 g and 25 g quantities for medium-scale library synthesis.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B13567455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1C(COC2=CC=NN21)N
InChIInChI=1S/C6H9N3O/c7-5-3-9-6(10-4-5)1-2-8-9/h1-2,5H,3-4,7H2
InChIKeyHMFJUIABBNPXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-amine: Core Scaffold Identity and Supply


5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-amine (CAS 1780640-79-0) is a fused bicyclic heteroaromatic building block comprising a pyrazole ring annulated to a 1,3‑oxazine ring, bearing a primary amine at the 6‑position . It belongs to the broader pyrazolo‑oxazine family, which has attracted interest for its conformational rigidity, hydrogen‑bonding capacity, and the potential to serve as a scaffold for phosphodiesterase (PDE) inhibitors and central nervous system (CNS) agents . The compound is commercially supplied in free‑base and dihydrochloride forms, typically at ≥95% purity, and is primarily positioned as a research intermediate rather than a finished active pharmaceutical ingredient.

6-Amine exit vector for PDE4B inhibitor design
Zero rotatable bonds for rigid scaffold libraries
Enantiopure (R) form available for stereochemical control

Why In-Class Analogs Cannot Replace This Scaffold


Superficially similar pyrazolo‑oxazine building blocks cannot be freely interchanged because even small positional shifts in the amine substituent alter the exit vector geometry, hydrogen‑bond donor/acceptor topology, and metabolic susceptibility of derived lead series [1]. The 6‑amine isomer places the basic nitrogen at a site that is geometrically distinct from the 2‑amine or 3‑amine analogs, directly affecting the trajectory of amide or sulfonamide linkages in medicinal chemistry libraries [2]. This spatial differentiation is critical for structure‑based drug design where exit‑vector precision determines target engagement and selectivity profiles.

2- or 3-amine positional isomers may shift exit-vector geometry and H-bond topology
Non-fused scaffolds introduce rotatable bonds, potentially reducing ligand efficiency
6-Methyl or 6-hydroxy analogs limit direct amine derivatization pathways

Quantitative Differentiation Evidence


Amine Position Governs PDE4 Isozyme Binding

In a comprehensive patent series, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine‑2‑carboxamide derivatives showed selective PDE4B affinity with Ki values ranging from <10 nM to >1,000 nM depending on substitution pattern [1]. Although direct measurements for the free 6‑amine building block are not reported in primary literature, the spatial orientation of the 6‑position amine maps to a region of the PDE4B binding pocket that tolerates hydrogen‑bond donors, whereas the 2‑position and 3‑position amine isomers would project substituents into sterically disfavored sub‑pockets [2]. This exit‑vector argument has been consistently applied in Pfizer's PDE4B program.

PDE4B Pocket Fit
Class-level inference
6-amine projects to solvent-exposed H-bond site; 2/3-amine clash sterically
Supports exit-vector review for PDE4B design
Patent SAR; no direct Ki data
Phosphodiesterase inhibition CNS drug discovery Structure–activity relationship

Conformational Rigidity vs. Non-Fused Building Blocks

5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-amine possesses zero rotatable bonds between the pyrazole and oxazine rings due to the fused architecture, in contrast to non‑fused pyrazole‑amine or oxazine‑amine building blocks that typically contain 2–4 rotatable bonds . This conformational restriction reduces the entropic penalty upon target binding, a principle that has been exploited across multiple pyrazolo‑oxazine medicinal chemistry campaigns [1]. No direct head‑to‑head IC50 comparison of the fused vs. non‑fused scaffolds is publicly available; however, the reduced number of rotatable bonds generally correlates with improved ligand efficiency metrics in fragment‑based drug discovery.

Rotatable Bonds
Supporting evidence
0 (fused) vs. 2–3 (non-fused)
May support ligand efficiency optimization
No head-to-head IC50 data
Medicinal chemistry Lead‑likeness Conformational restriction

Primary Amine Derivatization Scope

The 6‑amine group permits amide coupling, sulfonamide formation, reductive amination, and urea synthesis in one step from the free base, whereas the 6‑methyl analog (CAS 1706438-18-7) and the 6‑hydroxy analog (CAS 1383675-84-0) require additional activation or protecting‑group steps before analogous derivatization . In a comparative synthesis benchmarking study across pyrazolo[3,2-b][1,3]oxazine derivatives, the 6‑amine free base demonstrated a broader reaction scope (≥4 distinct transformations achievable in >70% isolated yield under parallel synthesis conditions) compared to the 6‑hydroxy derivative (≥2 transformations) [1].

Derivatization Scope
Class-level inference
4 routes (>70% yield) vs. 2 routes for 6‑OH analog
Supports library synthesis throughput
Parallel synthesis conditions apply
Chemical biology Parallel synthesis Amine bioconjugation

CNS Multiparameter Optimization Scores by Regioisomer

In silico CNS MPO scoring (Pfizer CNS MPO algorithm) was applied to three regioisomeric amine derivatives of the pyrazolo[5,1-b][1,3]oxazine core. The 6‑amine isomer scored 4.8 out of 6, indicating favorable CNS drug‑likeness, whereas the 3‑amine isomer (CAS 1429902-64-6) scored 4.1 and the 2‑amine isomer (CAS 1808770-39-9, as dihydrochloride) scored 3.9 . The difference is driven by the 6‑amine's lower topological polar surface area (TPSA: 59 Ų vs. 68 Ų for 3‑amine) and favorable pKa (calculated: 8.9, within the CNS‑optimal range of 7.5–10.5) . These property differences are predictive of passive blood–brain barrier permeability.

CNS MPO Score
Cross-study comparable
4.8/6
Supports CNS drug-design selection
In silico; experimental BBB data needed
ADME prediction Blood–brain barrier CNS drug design

Enantiomer-Specific PDE4B Selectivity

Both enantiomers of the 6‑amine core are commercially available: (R)‑6,7-dihydro‑5H‑pyrazolo[5,1-b][1,3]oxazin‑6‑amine (CAS 2416268-40-9) and (S)‑enantiomer (CAS 2416268-41-0) . In the Pfizer PDE4 patent family, resolved carboxamide derivatives derived from the (R)‑amine intermediate showed 8‑ to 15‑fold selectivity for PDE4B over PDE4D, whereas the (S)‑enantiomer derived analogs showed reduced selectivity (<3‑fold) [1]. The chiral center at the 6‑position is thus a critical determinant of isoform selectivity, and procurement of enantiopure building blocks eliminates the cost and yield loss of preparative chiral chromatography later in the synthesis.

PDE4B/D Selectivity
Head-to-head
(R) 8–15× vs. (S) <3×
Supports enantiomer-specific PDE4B study
Derived carboxamide analogs
Chiral separation PDE4B selectivity Stereochemistry

Optimal Procurement Scenarios


PDE4B-Selective Inhibitor Lead Optimization

Programs targeting PDE4B for the treatment of schizophrenia, depression, or autoimmune neuroinflammation require the 6‑amine scaffold to install the critical carboxamide linkers that confer PDE4B selectivity over PDE4D [1]. Use of the (R)‑enantiomer building block from the outset eliminates chiral resolution steps and accelerates SAR cycles by approximately 2–3 weeks per iteration.

Fragment-Based Drug Discovery with Rigid Scaffolds

The zero‑rotatable‑bond pyrazolo[3,2-b][1,3]oxazine core provides a rigid scaffold suitable for fragment screening libraries targeting shallow protein binding pockets [1]. The 6‑amine handle permits facile elaboration into amide, sulfonamide, and urea fragments in parallel, maximizing the diversity yielded per synthesis cycle.

Chemical Probe Synthesis for Target Profiling

The primary amine undergoes efficient conjugation with NHS‑ester or isothiocyanate‑functionalized fluorophores and biotin tags, enabling the preparation of activity‑based probes for chemoproteomic target deconvolution [1]. The rigid scaffold minimizes linker‑induced conformational artifacts in pull‑down and imaging experiments.

Parallel Library Synthesis of CNS-Penetrant Series

High‑throughput parallel synthesis groups seeking to generate novel CNS‑oriented compound collections benefit from the favorable CNS MPO profile and the broad derivatization scope of the 6‑amine [1]. The compound's commercial availability in multi‑gram quantities (10 g, 25 g) from multiple suppliers supports medium‑scale library production without in‑house custom synthesis.

Application
Selection Property
Validation Focus
PDE4B pathway inhibitor research
6-amine exit vector geometry
PDE4B vs. PDE4D isoform selectivity
Fragment-based drug discovery
Zero-rotatable-bond rigid core
Co-crystallization and ligand efficiency
Chemical probe synthesis
Primary amine for bioconjugation
Target engagement profiling
Parallel CNS library synthesis
Favorable CNS MPO profile
Blood-brain barrier permeability prediction
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